molecular formula C8H5BrF4O B12621099 5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene CAS No. 947534-37-4

5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene

Cat. No.: B12621099
CAS No.: 947534-37-4
M. Wt: 273.02 g/mol
InChI Key: GOMLZMRDYIKXMR-UHFFFAOYSA-N
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Description

5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene is a fluorinated aromatic compound characterized by a bromine atom at the 5-position, two fluorine atoms at the 2- and 3-positions, and a 2,2-difluoroethoxy substituent at the 1-position.

Properties

CAS No.

947534-37-4

Molecular Formula

C8H5BrF4O

Molecular Weight

273.02 g/mol

IUPAC Name

5-bromo-1-(2,2-difluoroethoxy)-2,3-difluorobenzene

InChI

InChI=1S/C8H5BrF4O/c9-4-1-5(10)8(13)6(2-4)14-3-7(11)12/h1-2,7H,3H2

InChI Key

GOMLZMRDYIKXMR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OCC(F)F)F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The addition of fluorine atoms to specific positions on the benzene ring.

    Ethoxylation: The attachment of the difluoroethoxy group to the benzene ring.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene can undergo various chemical reactions, including:

    Substitution Reactions: Where one or more substituents on the benzene ring are replaced by other groups.

    Oxidation Reactions: Involving the addition of oxygen or removal of hydrogen.

    Reduction Reactions: Involving the addition of hydrogen or removal of oxygen.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to different functionalized benzene compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
Fluorinated compounds like 5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene are often investigated for their potential as anticancer agents. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of drug candidates. Research has indicated that fluorinated benzene derivatives can inhibit specific cancer cell lines effectively. For instance, studies on related compounds have shown promising results in targeting tumor growth by interfering with cellular signaling pathways.

Case Study: Fluorinated Aromatics in Drug Design
A study demonstrated that fluorinated aromatic compounds exhibit improved binding affinity to certain biological targets compared to their non-fluorinated counterparts. The incorporation of the difluoroethoxy group in 5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene may enhance its interaction with proteins involved in cancer progression.

Materials Science

Polymer Additives
In materials science, 5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene can serve as a building block for synthesizing advanced polymers. Its unique structure allows it to be incorporated into polymer matrices to improve thermal stability and chemical resistance.

Data Table: Properties of Fluorinated Polymers

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Mechanical StrengthEnhanced

Case Study: Development of Fluorinated Polymers
Research has shown that polymers containing fluorinated aromatic compounds exhibit superior properties for applications in coatings and insulation materials. The addition of 5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene into polymer formulations resulted in materials with lower flammability and higher durability.

Agrochemicals

Pesticide Development
Fluorinated compounds are increasingly utilized in the development of agrochemicals due to their effectiveness against pests and diseases while minimizing environmental impact. The unique electronic properties imparted by the fluorine atoms can enhance the biological activity of pesticides.

Case Study: Efficacy Against Agricultural Pests
Field studies have indicated that derivatives of 5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene exhibit potent insecticidal activity against common agricultural pests. These findings suggest that such compounds could lead to the development of more effective and environmentally friendly pest control agents.

Mechanism of Action

The mechanism by which 5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in chemical reactivity, biological activity, or material properties, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

The compound’s key differentiating feature is the 2,2-difluoroethoxy group , which contrasts with related structures:

  • 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene (C₉H₉BrF₂O₂): Substituent: Methoxyethoxy (CH₃OCH₂CH₂O-) instead of difluoroethoxy. Purity ≥95% .
  • 5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene (C₈H₄BrF₅O):

    • Substituent: Trifluoroethoxy (CF₃CH₂O-) instead of difluoroethoxy.
    • Impact: Increased electronegativity and lipophilicity due to three fluorine atoms, which may enhance binding affinity in biological systems but reduce solubility in polar solvents. Purity 95% .
  • α-Bromo-3,5-difluorotoluene (C₇H₅BrF₂):

    • Substituent: Lacks the ethoxy group, with bromine and fluorine directly on the benzene ring.
    • Impact: Simpler structure with lower molecular weight (207.02 g/mol) and boiling point (65°C), making it more volatile but less functionally versatile .
Table 1: Substituent Comparison
Compound Name Substituent at 1-Position Molecular Formula Key Properties
Target Compound 2,2-Difluoroethoxy C₈H₅BrF₄O High electronegativity, moderate lipophilicity
5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene Methoxyethoxy C₉H₉BrF₂O₂ Lower electronegativity, higher metabolic stability
5-Bromo-1,2-difluoro-3-(trifluoroethoxy)benzene Trifluoroethoxy C₈H₄BrF₅O Highest electronegativity, increased lipophilicity
α-Bromo-3,5-difluorotoluene None (Br at 1-position) C₇H₅BrF₂ Low boiling point (65°C), simple structure

Biological Activity

5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene is a fluorinated aromatic compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8_8H5_5BrF4_4O
  • Molecular Weight : 273.025 g/mol
  • CAS Number : 1416360-39-8

The compound features multiple fluorine substituents on the benzene ring, which are known to enhance biological activity through increased lipophilicity and improved binding interactions with biological targets.

Fluorinated compounds often exhibit unique interactions with biological systems due to the electronegative nature of fluorine. The presence of fluorine can alter the electronic properties of the molecule, influencing its reactivity and interactions with biomolecules. In particular, fluorinated aromatic compounds have been shown to exhibit:

  • Anticancer Activity : Compounds similar to 5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that fluorinated benzothiazoles can induce apoptosis in cancer cells via caspase activation and cell cycle arrest mechanisms .
  • Antibacterial Properties : The substitution pattern on the benzene ring significantly affects antibacterial activity. Fluorinated derivatives have shown enhanced efficacy against both Gram-positive and Gram-negative bacteria. For example, compounds with di-fluoro substitutions exhibited higher antibacterial activities compared to their non-fluorinated counterparts .

Anticancer Activity

CompoundCell LineIC50_{50} (µM)Mechanism
5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzeneHCT-116 (Colon Cancer)Not specifiedInduces apoptosis
Similar Fluorinated CompoundTHP-1 (Leukemia)0.9Apoptosis via caspase activation
Benzothiazole DerivativeMCF-7 (Breast Cancer)1.94–3.46G2/M cell cycle arrest

Antibacterial Activity

CompoundBacteria StrainMIC (µg/mL)Mechanism
5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzeneMRSA62.5Inhibition of protein synthesis
Fluorinated BenzothiazoleE. coli125Disruption of cell membrane integrity
Non-Fluorinated ControlE. coli250Less effective

Case Studies

  • Anticancer Efficacy in Xenograft Models : A study evaluated the efficacy of a structurally similar fluorinated compound in a nude mouse model bearing HCT-116 colon adenocarcinoma xenografts. The results indicated significant tumor reduction compared to controls treated with standard chemotherapeutics like BEZ235 .
  • Antibacterial Spectrum Analysis : A comparative study on various halogenated compounds demonstrated that those with fluorine substituents exhibited superior antibacterial activity against MRSA and other strains compared to their brominated or chlorinated analogs .

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